molecular formula C6H7F3N2O B13592217 3-Trifluoromethyl-1H-pyrazole-5-ethanol CAS No. 185853-95-6

3-Trifluoromethyl-1H-pyrazole-5-ethanol

Cat. No.: B13592217
CAS No.: 185853-95-6
M. Wt: 180.13 g/mol
InChI Key: GCMDQCJNUMKDLW-UHFFFAOYSA-N
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Description

3-Trifluoromethyl-1H-pyrazole-5-ethanol is a heterocyclic compound that features a pyrazole ring substituted with a trifluoromethyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Trifluoromethyl-1H-pyrazole-5-ethanol typically involves the reaction of ethyl 4,4,4-trifluoromethylacetoacetate with methylhydrazine in ethanol. The reaction is carried out under nitrogen at room temperature, followed by the addition of sodium hydroxide to complete the synthesis . Another method involves the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole, followed by trapping with various electrophiles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Trifluoromethyl-1H-pyrazole-5-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The trifluoromethyl group and ethanol moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 3-Trifluoromethyl-1H-pyrazole-5-ethanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Trifluoromethyl-1H-pyrazole-5-ethanol is unique due to the presence of both a trifluoromethyl group and an ethanol moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

185853-95-6

Molecular Formula

C6H7F3N2O

Molecular Weight

180.13 g/mol

IUPAC Name

2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanol

InChI

InChI=1S/C6H7F3N2O/c7-6(8,9)5-3-4(1-2-12)10-11-5/h3,12H,1-2H2,(H,10,11)

InChI Key

GCMDQCJNUMKDLW-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1C(F)(F)F)CCO

Origin of Product

United States

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